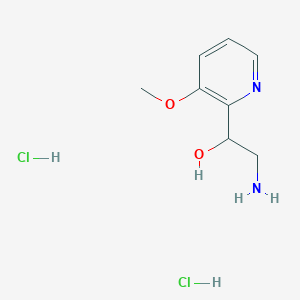

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

説明

2-Amino-1-(3-methoxypyridin-2-yl)ethanol dihydrochloride is a chiral ethanolamine derivative featuring a pyridine ring substituted with a methoxy group at the 3-position. The compound’s structure includes a primary amino group on the ethanol backbone and a dihydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications. It is synthesized via multi-step reactions involving substituted pyridine intermediates, as evidenced by protocols involving malononitrile and triethylamine in refluxing ethanol . This compound is cataloged under Ref: 3D-MRD23736 by CymitQuimica, with a molecular formula of C₈H₁₄Cl₂N₂O and a molecular weight of 225.12 g/mol .

特性

IUPAC Name |

2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWNXJQEBNVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride typically involves the reaction of 3-methoxypyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvent

Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

化学反応の分析

Types of Reactions

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce pyridine alcohols or amines.

科学的研究の応用

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

(a) 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride

- Structure : A 6-methylpyridin-3-yl group replaces the 3-methoxypyridin-2-yl moiety.

- Properties: Molecular formula C₈H₁₄Cl₂N₂O (MW: 225.12 g/mol), 95% purity.

(b) (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

- Structure : Methoxy substitution at the 2-position of the pyridine ring and stereochemical specificity (R-configuration).

- Properties : Molecular formula C₈H₁₂Cl₂N₂O₂ (MW: 241.12 g/mol). The 2-methoxy group may influence electronic effects differently compared to 3-methoxy substitution, affecting pharmacokinetics .

(c) (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

- Structure : Chlorine substituent at the 6-position on the pyridine ring.

- Properties: Molecular formula C₇H₁₁Cl₃N₂O (MW: 245.53 g/mol).

Ethanolamine Derivatives with Aromatic Systems

(a) 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

(b) Midodrine Hydrochloride Related Compound A

- Structure: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a benzene analog.

- Properties : Used as a reference standard (USP). The dimethoxybenzene core confers distinct adrenergic receptor binding compared to pyridine-based analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Question

- HPLC Analysis : Use a C18 column with a gradient mobile phase (0.1% trifluoroacetic acid in water/acetonitrile) to confirm purity >95% by area normalization.

- Spectroscopic Techniques :

- and NMR in DO to identify pyridinyl, methoxy, and ethanol moieties.

- HRMS for molecular ion validation (expected [M+H]: Calculated for CHClNO: 225.12).

- Elemental Analysis : Verify Cl content (~31.5% for dihydrochloride) .

What strategies mitigate instability of this compound in aqueous solutions during biological assays?

Advanced Research Question

Instability may arise from hydrolysis of the ethanolamine moiety or pyridinyl ring oxidation. Mitigation strategies include:

- pH Optimization : Conduct stability studies across pH 4–8 (e.g., phosphate buffer) at 4°C, 25°C, and 37°C.

- Formulation Additives : Include antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance solubility and shelf life.

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed buffers immediately before use .

How can researchers resolve contradictions in receptor binding affinity data?

Advanced Research Question

Discrepancies may stem from assay conditions (e.g., ionic strength, co-solvents) or impurity interference. Systematic approaches:

- Dose-Response Curves : Repeat assays with freshly prepared solutions and standardized protocols (e.g., radioligand binding with -labeled analogs).

- Orthogonal Techniques : Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

- Impurity Profiling : Re-examine compound purity via LC-MS to rule out degradants or byproducts .

What are critical safety protocols for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of hydrochloride fumes.

- Storage : Desiccate at -20°C in amber glass vials to prevent hygroscopic degradation.

- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes; consult SDS for dihydrochloride salts .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., G protein-coupled receptors). Focus on hydrogen bonding with the ethanolamine group and π-π stacking with the pyridinyl ring.

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., CHARMM force field) to assess stability of ligand-receptor complexes.

- QSAR Studies : Corinate structural features (e.g., methoxy group position) with activity data to guide analog design .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates.

- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions for m/z 225 → 154).

- Internal Standards : Deuterated analogs (e.g., -labeled compound) improve quantification accuracy .

How does the dihydrochloride salt form influence solubility and bioavailability?

Advanced Research Question

- Salt Selection : The dihydrochloride form enhances aqueous solubility (~50 mg/mL in water) compared to the free base, facilitating in vivo administration.

- Bioavailability Studies : Compare pharmacokinetic profiles (C, AUC) in rodent models using intravenous vs. oral routes.

- Counterion Effects : Test alternative salts (e.g., mesylate, tosylate) for improved stability or reduced hygroscopicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。